molecular formula C15H19ClN2O2 B2549168 Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate CAS No. 1403899-32-0

Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate

Cat. No.: B2549168
CAS No.: 1403899-32-0
M. Wt: 294.78
InChI Key: HWOGCXLGMHWLBX-UHFFFAOYSA-N
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Description

Tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common approach is the use of azetidine and indoline derivatives as starting materials. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The reaction may also require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

Tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic core can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic derivatives such as spirooxindoles and spiropyrans. These compounds share the spirocyclic motif but differ in their specific functional groups and structural features .

Uniqueness

Tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate is unique due to its combination of the azetidine and indoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 6-chlorospiro[2H-indole-3,3'-azetidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-9-15(7-17-8-15)11-5-4-10(16)6-12(11)18/h4-6,17H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOGCXLGMHWLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CNC2)C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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